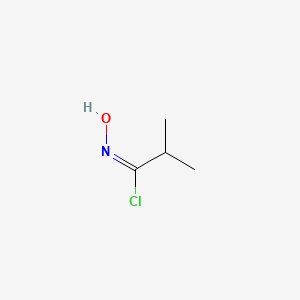

N-hydroxyisobutyrimidoyl chloride

Description

Properties

Molecular Formula |

C4H8ClNO |

|---|---|

Molecular Weight |

121.56 g/mol |

IUPAC Name |

(1E)-N-hydroxy-2-methylpropanimidoyl chloride |

InChI |

InChI=1S/C4H8ClNO/c1-3(2)4(5)6-7/h3,7H,1-2H3/b6-4+ |

InChI Key |

JNDGHLLVJGENOC-GQCTYLIASA-N |

Isomeric SMILES |

CC(C)/C(=N\O)/Cl |

Canonical SMILES |

CC(C)C(=NO)Cl |

Origin of Product |

United States |

Synthesis Methodologies and Mechanistic Investigations of N Hydroxyisobutyrimidoyl Chloride

Synthetic Pathways via Oxime Chlorination

The most prevalent method for the synthesis of N-hydroxyisobutyrimidoyl chloride involves the direct chlorination of isobutyraldehyde (B47883) oxime. This transformation can be achieved using various chlorinating agents, with N-chlorosuccinimide (NCS) being a widely employed reagent due to its milder nature compared to chlorine gas.

N-Chlorosuccinimide-Mediated Approaches for this compound Formation

N-Chlorosuccinimide (NCS) serves as an effective source of electrophilic chlorine for the conversion of aldoximes to their corresponding hydroximoyl chlorides. The reaction between isobutyraldehyde oxime and NCS is typically carried out in an appropriate solvent, with N,N-dimethylformamide (DMF) being a common choice. The general transformation is depicted below:

Reaction Scheme:

The reaction mechanism is believed to proceed through an initial electrophilic attack of the chlorine atom from NCS onto the nitrogen atom of the oxime. This is followed by deprotonation of the oxime hydroxyl group and subsequent rearrangement to yield the this compound and succinimide (B58015) as a byproduct. The use of NCS is favored for its operational simplicity and the ease of removal of the succinimide byproduct. sci-hub.boxclockss.org

Direct Chlorination Strategies from Isobutyraldehyde Oxime

Direct chlorination using chlorine gas (Cl₂) represents an alternative, though more hazardous, method for the synthesis of this compound. This approach necessitates careful control of reaction conditions due to the high reactivity and toxicity of chlorine gas. The reaction is typically performed at low temperatures in an inert solvent to mitigate side reactions.

The mechanism involves the electrophilic addition of chlorine to the carbon-nitrogen double bond of the oxime, followed by the elimination of hydrogen chloride to furnish the desired product. While potentially offering high yields, the stringent safety precautions required for handling chlorine gas often make NCS-mediated methods more practical for laboratory-scale synthesis.

Role of Solvent Systems and Catalytic Additives in Imidoyl Chloride Synthesis

While the chlorination of oximes with NCS often proceeds without the need for an additional catalyst, the use of additives has been explored to enhance reaction efficiency. For instance, in related systems, the addition of a base can influence the reaction pathway. However, for the synthesis of this compound, the reaction is typically carried out under neutral or slightly acidic conditions to avoid undesired side reactions.

Exploration of Alternative Precursor Chemistry for N-Hydroximoyl Chloride Derivatives

Research into the synthesis of N-hydroximoyl chloride derivatives is not limited to the chlorination of pre-formed oximes. Alternative precursors are being investigated to broaden the scope and applicability of these valuable synthetic intermediates. One such avenue involves the reaction of nitroalkanes. For example, the reaction of primary nitroalkanes with a chlorinating agent in the presence of a base can lead to the formation of N-hydroxyimidoyl chlorides.

Another approach involves the modification of other functional groups. For instance, the conversion of certain nitrogen-containing heterocycles or other activated methylene (B1212753) compounds could potentially be developed into viable synthetic routes. These alternative strategies aim to provide access to a wider range of substituted N-hydroximoyl chlorides that may not be readily accessible from the corresponding aldoximes.

Stereochemical Control and Isomerism in this compound Synthesis (Z/E Isomerism)

A significant aspect of the chemistry of this compound is the existence of geometric isomers, specifically the (Z) and (E) isomers, arising from the restricted rotation around the carbon-nitrogen double bond.

The spatial arrangement of the substituents (the isobutyryl group, the chlorine atom, and the hydroxyl group) relative to the C=N double bond defines the isomer. The relative stability and the ratio of these isomers formed during synthesis are influenced by several factors.

Factors Influencing Geometric Isomer Distribution

The distribution of (Z) and (E) isomers of this compound can be influenced by both thermodynamic and kinetic factors during its synthesis. nih.gov

Thermodynamic Control: Under conditions of thermodynamic equilibrium, the ratio of isomers is determined by their relative stabilities. The (Z)-isomer is often found to be the thermodynamically more stable isomer due to reduced steric interactions between the bulky isobutyl group and the hydroxyl group.

Kinetic Control: The isomer ratio can also be governed by the kinetics of the chlorination reaction. The transition state energies leading to the formation of each isomer will dictate the initial product distribution. Factors such as the nature of the chlorinating agent, the solvent, and the reaction temperature can influence which isomer is formed faster. For instance, a particular solvent might stabilize the transition state leading to the (E)-isomer, resulting in its preferential formation under kinetically controlled conditions. nih.gov

The ability to control the stereochemical outcome is crucial as the different isomers can exhibit distinct reactivity in subsequent reactions. Therefore, understanding and manipulating the factors that govern the Z/E isomer distribution is an active area of research in the synthesis of this compound and related compounds. rsc.org

Stereoselective Synthetic Approaches to Specific Isomers

The stereochemistry of this compound is defined by the configuration of the C=N double bond, which can exist as either the E or Z isomer. The selective synthesis of a specific isomer is of significant interest as the geometric configuration can influence the reactivity and subsequent stereochemical outcomes of reactions in which it is used as an intermediate. However, the literature specifically detailing stereoselective synthetic routes to individual isomers of this compound is not extensively documented. The stereochemical outcome of the synthesis is largely determined by two key stages: the formation of the precursor, isobutyraldehyde oxime, and its subsequent chlorination.

The synthesis of aldoximes from aldehydes and hydroxylamine (B1172632) can often result in a mixture of (E) and (Z) isomers. researchgate.net The separation of these isomers can be challenging and may require methods such as chromatography or fractional crystallization. researchgate.netresearchgate.net For some oximes, specific conditions have been developed to favor the formation of one isomer over the other. For instance, the selective synthesis of the E isomer of certain aryl alkyl oximes has been achieved by treating an isomeric mixture with a protic or Lewis acid under anhydrous conditions, leading to the precipitation of the E isomer as an immonium salt. While this method has not been specifically reported for isobutyraldehyde oxime, it represents a potential strategy for stereoselective enrichment.

The chlorination of the precursor, isobutyraldehyde oxime, is the final step in the formation of this compound. This reaction is typically carried out using a chlorinating agent. The stereochemical integrity of the oxime during this step is crucial for the stereochemistry of the final product. The halogenation of aldoximes can proceed through various mechanisms, and the reaction conditions can influence whether the reaction occurs with retention or inversion of the C=N bond geometry. sci-hub.box Studies on the chlorination of various aldoximes have shown that the choice of solvent and chlorinating agent can be critical. sci-hub.boxresearchgate.net For example, the use of N-tert-butyl-N-chlorocyanamide has been reported to convert aldoximes to hydroximoyl chlorides in high yields. researchgate.net However, the specific stereochemical course of the chlorination of isobutyraldehyde oxime to this compound has not been detailed in the available literature.

Given the lack of specific stereoselective methods for this compound, the general strategies for controlling stereochemistry in similar systems would involve two main approaches:

Stereoselective Synthesis or Separation of Isobutyraldehyde Oxime Isomers: Developing a method for the synthesis of isobutyraldehyde oxime that yields a high excess of either the E or Z isomer, or efficiently separating the isomers from a mixture.

Stereospecific Chlorination: Identifying chlorination conditions that proceed with a high degree of stereospecificity (either retention or inversion of configuration) to transfer the stereochemistry of the oxime to the final this compound product.

Without specific research on this compound, the development of a stereoselective synthesis would likely require empirical investigation of various reaction conditions for both the oximation and chlorination steps.

Reactivity Profiles and Elucidation of Reaction Mechanisms

Fundamental Nucleophilic Addition-Elimination Processes Involving the Imidoyl Chloride Moiety

Imidoyl chlorides are known to be highly reactive compounds that readily engage with a variety of nucleophiles. libretexts.org The primary mechanism governing these reactions is a two-step nucleophilic addition-elimination process. In the initial step, a nucleophile attacks the electrophilic carbon of the imidoyl chloride, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of the chloride ion and the re-formation of a double bond, yielding the substituted product.

The general mechanism can be depicted as follows:

Nucleophilic Addition: The nucleophile adds to the electrophilic carbon atom of the imidoyl chloride, breaking the carbon-nitrogen pi-bond and forming a tetrahedral intermediate.

Elimination: The lone pair on the nitrogen reforms the double bond, expelling the chloride ion as a leaving group.

This process is analogous to the nucleophilic acyl substitution observed in carboxylic acid derivatives. libretexts.org

The susceptibility of the imidoyl chloride carbon to nucleophilic attack is governed by both electronic and steric factors.

Electronic Factors:

The carbon atom in the C=N-Cl group is significantly electron-deficient due to the inductive effect of the electronegative chlorine and nitrogen atoms. This polarization makes the carbon a prime target for nucleophiles. libretexts.org

Electron-withdrawing groups attached to the carbon or nitrogen atoms can further enhance the electrophilicity of the carbon center, increasing the rate of nucleophilic attack. Conversely, electron-donating groups would decrease its reactivity.

Steric Factors:

Bulky substituents on the carbon or nitrogen atoms of the imidoyl chloride can sterically hinder the approach of the nucleophile to the electrophilic carbon. This steric hindrance can significantly slow down the rate of reaction.

The nature of the attacking nucleophile also plays a role; bulkier nucleophiles will face greater steric repulsion, potentially leading to slower reaction rates or favoring attack at less hindered sites if available.

The transformation of imidoyl chlorides via the nucleophilic addition-elimination mechanism proceeds through a high-energy tetrahedral intermediate. The transition state for the formation of this intermediate is the rate-determining step.

In this transition state, the geometry around the central carbon atom changes from trigonal planar to tetrahedral. The stability of this transition state is influenced by the same electronic and steric factors that govern the initial nucleophilic attack. For instance, substituents that can stabilize the developing negative charge on the nitrogen atom in the tetrahedral intermediate can lower the activation energy of the reaction.

Studies on the hydrolysis of substituted imidoyl chlorides have suggested that these reactions can proceed through a unimolecular mechanism involving the formation of a stabilized carbonium ion species in the transition state. rsc.org The stability of this cationic intermediate is a key factor in the reaction pathway.

Reactions with Carbon-Based Nucleophiles

N-hydroxyisobutyrimidoyl chloride is susceptible to attack by various carbon-based nucleophiles, leading to the formation of new carbon-carbon bonds. youtube.comuni-muenchen.de Reagents such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) are commonly employed for this purpose. The reaction mechanism is a nucleophilic addition to the carbon-nitrogen double bond. youtube.com

The nucleophilic carbon from the organometallic reagent attacks the electrophilic carbon of the imidoyl chloride. This breaks the C=N pi bond and forms a tetrahedral intermediate. Subsequent aqueous workup protonates the nitrogen atom and hydrolyzes the intermediate, typically leading to the formation of a ketoxime. This transformation effectively replaces the chlorine atom with the alkyl or aryl group from the nucleophile.

General Reaction Scheme:

(CH₃)₂C=N(OH)Cl + R-MgX → Intermediate

Intermediate + H₂O → (CH₃)₂C(R)-N(OH) + Mg(X)Cl

This class of reactions is fundamental in organic synthesis for constructing more complex carbon skeletons from simpler precursors.

A notable reaction involving carbon-based nucleophiles is the phosphinic acid-promoted addition of isocyanides to (Z)-hydroximoyl chlorides, such as this compound, to produce α-(hydroxyimino)amides. rsc.org This transformation proceeds efficiently in the presence of triethylamine and yields the desired products in good to high yields. rsc.org

Phosphinic acid plays a crucial role in promoting this reaction. rsc.org The reaction is versatile, accommodating a wide range of (Z)-hydroximoyl chlorides and isocyanides. rsc.org The general mechanism involves the isocyanide carbon atom acting as a nucleophile, attacking the imidoyl chloride. The presence of phosphinic acid is thought to facilitate the key bond-forming steps.

Table 2: Phosphinic Acid-Promoted Reaction of this compound with Isocyanides

| Substrate | Isocyanide Reagent | Promoter/Base | Product | Reported Yield |

| This compound | tert-Butyl isocyanide | Phosphinic acid / Triethylamine | N-(tert-butyl)-2-(hydroxyimino)-2-methylpropanamide | Good to High rsc.org |

| This compound | Cyclohexyl isocyanide | Phosphinic acid / Triethylamine | N-cyclohexyl-2-(hydroxyimino)-2-methylpropanamide | Good to High rsc.org |

| This compound | Benzyl isocyanide | Phosphinic acid / Triethylamine | N-benzyl-2-(hydroxyimino)-2-methylpropanamide | Good to High rsc.org |

Other Significant Transformation Pathways

The imidoyl chloride functionality in this compound can undergo various reductive transformations. The specific product obtained depends on the reducing agent employed and the reaction conditions. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce both the carbon-nitrogen double bond and the carbon-chlorine bond, potentially leading to the formation of a hydroxylamine (B1172632) derivative, (CH₃)₂CH-NHOH.

Milder reducing agents or catalytic hydrogenation may allow for more selective transformations. For instance, catalytic hydrogenation using a palladium catalyst could potentially lead to the reductive removal of the chlorine atom (hydrogenolysis) to yield isobutyraldehyde (B47883) oxime, (CH₃)₂C=NOH. The choice of catalyst and conditions is critical for achieving selectivity between the reduction of the C=N bond and the hydrogenolysis of the C-Cl bond.

This compound is a valuable precursor for in-situ generation of nitrile oxides, which are highly reactive 1,3-dipoles. Upon treatment with a non-nucleophilic base, such as triethylamine, this compound undergoes dehydrochlorination to form isobutyronitrile (B166230) oxide ((CH₃)₂C=N⁺-O⁻).

This transient nitrile oxide can readily participate in [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes and alkynes). mdpi.com

Reaction with Alkenes: The cycloaddition with an alkene yields a substituted Δ²-isoxazoline ring.

Reaction with Alkynes: The reaction with an alkyne produces a substituted isoxazole (B147169).

These cycloaddition reactions are a powerful tool for the synthesis of five-membered heterocyclic compounds, which are important structural motifs in many biologically active molecules and functional materials.

General Scheme for Heterocycle Formation:

(CH₃)₂C=N(OH)Cl + Et₃N → (CH₃)₂C=N⁺-O⁻ + Et₃N·HCl (Formation of Isobutyronitrile Oxide)

(CH₃)₂C=N⁺-O⁻ + R-CH=CH-R' → Isoxazoline (B3343090) derivative ([3+2] Cycloaddition with alkene)

Synthetic Applications in Advanced Organic Synthesis

N-Hydroxyisobutyrimidoyl Chloride as a Key Intermediate in Heterocyclic Ring Construction

The unique structural features of this compound, particularly the presence of a reactive C-Cl bond and a nucleophilic N-OH group, make it a valuable precursor for the synthesis of a variety of heterocyclic compounds.

Synthesis of Oxadiazaboroles from this compound Derivatives

While direct synthesis of oxadiazaboroles from this compound is not extensively documented, the related N-hydroxyimidoyl chlorides serve as precursors for various heterocyclic systems. The general reactivity pattern of this compound suggests its potential in forming heterocyclic rings through reactions with suitable boron-containing reagents. The core concept involves the reaction of the N-hydroxyimidoyl moiety with a boronic acid or a related derivative, leading to the formation of a B-O-N linkage, a key feature of oxadiazaboroles.

The hypothetical reaction scheme would likely involve the initial formation of an intermediate by the reaction of this compound with a nucleophile, followed by cyclization with a boron-containing electrophile. The specifics of the reaction conditions, such as the choice of solvent, temperature, and catalyst, would be critical in directing the reaction towards the desired oxadiazaborole product.

Applications in the Synthesis of Diverse N-Heterocycles

The utility of this compound extends to the synthesis of a broader range of nitrogen-containing heterocycles. Its ability to react with various nucleophiles allows for the introduction of diverse functionalities and the construction of different ring systems. For instance, reaction with amines can lead to the formation of substituted amidoximes, which can be further cyclized to yield oxadiazoles (B1248032) or other related heterocycles. Similarly, reactions with other bifunctional nucleophiles can provide access to a variety of five- and six-membered heterocyclic rings.

Utilization in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, represent a highly efficient approach to chemical synthesis. This compound, with its multiple reactive sites, is a promising candidate for the design of novel MCRs.

The electrophilic carbon of the imidoyl chloride group and the nucleophilic hydroxyl group can participate in sequential or concerted reaction pathways with other reactants. For example, an MCR could be designed involving this compound, an amine, and an isocyanide. In such a reaction, the amine could first displace the chloride, followed by the addition of the resulting amidine to the isocyanide, and subsequent cyclization involving the N-hydroxy group, potentially leading to complex heterocyclic scaffolds in a single step.

Role in the Generation of Reactive Intermediates for Complex Molecule Assembly

This compound can serve as a precursor to several highly reactive intermediates that are valuable in the assembly of complex molecules. One of the most significant applications is the generation of nitrile oxides upon treatment with a base. Nitrile oxides are versatile 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with a wide range of dipolarophiles, such as alkenes and alkynes, to afford isoxazolines and isoxazoles, respectively. These heterocyclic motifs are prevalent in many biologically active compounds and natural products.

The in situ generation of the isobutyronitrile (B166230) oxide from this compound avoids the isolation of the often unstable and hazardous nitrile oxide, making the process safer and more convenient. This strategy has been employed in the synthesis of various complex molecules where the isoxazole (B147169) or isoxazoline (B3343090) ring serves as a key structural element.

Development of Catalytic Protocols for this compound Transformations

To enhance the efficiency and selectivity of reactions involving this compound, the development of catalytic protocols is an active area of research. Catalysis can offer several advantages, including lower reaction temperatures, reduced reaction times, and improved yields and selectivities.

For instance, phase-transfer catalysis could be employed to facilitate the reaction of this compound with nucleophiles in biphasic systems. Metal-based catalysts could also be explored to promote novel transformations. For example, a palladium catalyst might be used to mediate cross-coupling reactions, where the chlorine atom of the imidoyl chloride is substituted with various organic groups. Furthermore, organocatalysis could provide a powerful tool for enantioselective transformations of this compound and its derivatives, leading to the synthesis of chiral heterocyclic compounds.

Structure Reactivity Relationships and Analogous Imidoyl Chloride Chemistry

Comparative Studies with Other N-Hydroximoyl Chlorides and Related Acyl Chlorides

The reactivity of N-hydroxyisobutyrimidoyl chloride is best understood when compared to its chemical cousins: other N-hydroximoyl chlorides and the more common acyl chlorides. While both N-hydroximoyl chlorides and acyl chlorides are acylating agents, the presence of the N-hydroxy group in the former introduces significant differences in their chemical behavior.

This compound, an aliphatic N-hydroximoyl chloride, generally exhibits different reactivity compared to its aromatic counterparts, such as benzohydroximoyl chloride. Aliphatic imidoyl chlorides are typically more susceptible to hydrolysis than their aryl derivatives. unimi.it The electron-donating nature of the isopropyl group in this compound can influence the stability of the molecule and its intermediates.

A key reaction of N-hydroximoyl chlorides is their conversion to nitrile oxides via dehydrochlorination. This reaction is fundamental to their use in 1,3-dipolar cycloaddition reactions for the synthesis of five-membered heterocycles like isoxazolines and isoxazoles. mdpi.comanu.edu.au The rate of nitrile oxide formation and its subsequent reactions are influenced by the nature of the substituent attached to the imidoyl carbon.

In comparison to acyl chlorides, N-hydroxyimidoyl chlorides possess a C=N double bond instead of a carbonyl group (C=O). This structural difference leads to distinct reaction pathways. While acyl chlorides readily react with a wide range of nucleophiles to form esters, amides, etc., N-hydroxyimidoyl chlorides primarily serve as precursors to nitrile oxides for cycloaddition reactions.

| Compound Type | Key Structural Feature | Primary Reactive Pathway |

| This compound | C=N-OH | Formation of isobutyronitrile (B166230) oxide for 1,3-dipolar cycloaddition |

| Aromatic N-hydroximoyl chlorides | Ar-C(Cl)=N-OH | Formation of aromatic nitrile oxides for 1,3-dipolar cycloaddition |

| Acyl Chlorides | R-C(O)Cl | Nucleophilic acyl substitution |

Influence of Substituent Effects on Reaction Kinetics and Product Distribution

Substituents on the carbon backbone or the nitrogen atom of N-hydroxyimidoyl chlorides can exert profound effects on reaction rates and the distribution of products. In the case of this compound, the two methyl groups of the isopropyl moiety play a significant role.

The electron-donating inductive effect of the methyl groups can influence the rate of nitrile oxide formation. Generally, electron-donating groups can stabilize the transition state leading to the nitrile oxide, potentially accelerating the reaction. Conversely, electron-withdrawing substituents on the carbon framework of other N-hydroxyimidoyl chlorides have been shown to decrease the rate of hydrolysis. unimi.it

In the context of 1,3-dipolar cycloaddition reactions of the derived isobutyronitrile oxide, substituents on the dipolarophile (the alkene or alkyne partner) heavily influence the regioselectivity of the reaction. The electronic nature of the substituents on the dipolarophile dictates the frontier molecular orbital (FMO) interactions (HOMO-LUMO gaps) and, consequently, which regioisomer is favored. mdpi.com For instance, the reaction of an electron-rich nitrile oxide with an electron-poor alkene is a well-established strategy for controlling regioselectivity.

| Substituent Position | Type of Substituent | Effect on Reactivity |

| On Imidoyl Carbon (e.g., in analogs) | Electron-donating | May increase rate of nitrile oxide formation |

| On Imidoyl Carbon (e.g., in analogs) | Electron-withdrawing | Decreases rate of hydrolysis |

| On Dipolarophile | Electron-withdrawing | Influences regioselectivity in cycloaddition |

| On Dipolarophile | Electron-donating | Influences regioselectivity in cycloaddition |

Stereoelectronic Effects and Conformational Analysis of Imidoyl Chloride Systems

Stereoelectronic effects, which refer to the influence of orbital alignment on molecular geometry and reactivity, are crucial in understanding the behavior of N-hydroxyimidoyl chloride. A pivotal aspect is the geometry around the C=N double bond, which can exist as either (E) or (Z) isomers.

Research on analogous systems, such as benzohydroximoyl chlorides, has demonstrated a dramatic difference in reactivity between the (E) and (Z) isomers. The (Z)-isomer, where the chlorine and the N-hydroxy group are on opposite sides of the C=N bond, reacts significantly faster in the elimination of HCl to form the nitrile oxide. This is attributed to a favorable stereoelectronic effect where the anti-periplanar lone pair on the nitrogen atom can assist in the expulsion of the chloride ion.

The stability of different conformers arises from a delicate balance of steric and electronic interactions, including hyperconjugation. wikipedia.org The alignment of σ-bonds with adjacent π-systems can lead to stabilizing interactions that favor certain conformations.

Regioselectivity and Chemoselectivity in Reactions of this compound

The reactions of this compound, particularly the 1,3-dipolar cycloadditions of its derived nitrile oxide, are often characterized by high levels of selectivity.

Regioselectivity refers to the preference for one direction of bond formation over another. In the context of the cycloaddition of isobutyronitrile oxide to an unsymmetrical alkene, two different regioisomeric isoxazolines can be formed. The outcome is primarily governed by the electronic and steric properties of both the nitrile oxide and the alkene. mdpi.comrsc.org Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the regioselectivity. The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The favored regioisomer is the one resulting from the transition state with the smaller HOMO-LUMO energy gap. For many nitrile oxide cycloadditions, the reaction proceeds with a high degree of regioselectivity, often yielding a single regioisomer. researchgate.nettandfonline.com

Chemoselectivity is the preferential reaction of one functional group over another in a molecule containing multiple functional groups. For instance, if a molecule contains both a C=C double bond and another reactive group, a chemoselective reaction would favor the transformation of only one of these. This compound, when converted to its nitrile oxide in situ, can react chemoselectively with a C=C double bond in the presence of other functional groups, depending on the reaction conditions and the nature of the substrate. The choice of solvent and temperature can often be tuned to enhance the chemoselectivity of a given transformation.

| Selectivity Type | Description | Controlling Factors in this compound reactions |

| Regioselectivity | Preference for one orientation of addition | Electronic effects (HOMO-LUMO interactions), Steric hindrance |

| Chemoselectivity | Preferential reaction at one functional group | Relative reactivity of functional groups, Reaction conditions (solvent, temperature) |

Theoretical and Computational Investigations of N Hydroxyisobutyrimidoyl Chloride

Quantum Chemical Analysis of Electronic Structure and Bonding

The electronic structure of N-hydroxyisobutyrimidoyl chloride is complex, characterized by the interplay of the electronegative chlorine and oxygen atoms, the nitrogen atom, and the C=N double bond. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecule's geometric and electronic properties. benthamdirect.com

A key aspect of this compound's structure is the potential for tautomerism and isomerism. Similar to hydroxamic acids, it can exist in keto and enol (or hydroximate) tautomeric forms. researchgate.netnih.gov Furthermore, the presence of the C=N double bond gives rise to E and Z isomers, a feature also observed in oximes. dntb.gov.uamdpi.com Computational studies on related hydroxamic acid derivatives have shown that the keto-Z and keto-E conformers can coexist in solution, with the keto-E form being only slightly less stable. researchgate.net

The bonding in this compound can be analyzed through Natural Bond Orbital (NBO) analysis. This method provides insights into charge distribution and orbital interactions. It is anticipated that a significant negative charge will reside on the nitrogen and oxygen atoms, while the carbon atom of the C=N group will bear a partial positive charge, making it susceptible to nucleophilic attack. The N-Cl bond is also a critical feature. Studies on compounds with N-Cl bonds have shown a substantial negative charge on the nitrogen and a small positive charge on the chlorine atom, with the bond having significant p-orbital character. researchgate.net

Table 1: Predicted Geometrical Parameters and NBO Charges for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Predicted Value (Z-isomer) | Predicted Value (E-isomer) |

| C=N Bond Length (Å) | 1.28 | 1.29 |

| N-O Bond Length (Å) | 1.40 | 1.39 |

| C-Cl Bond Length (Å) | 1.78 | 1.79 |

| NBO Charge on N | -0.65 e | -0.63 e |

| NBO Charge on C | +0.55 e | +0.58 e |

| NBO Charge on O | -0.70 e | -0.68 e |

| NBO Charge on Cl | -0.15 e | -0.12 e |

Note: The data in this table is hypothetical and based on typical values for analogous compounds.

Computational Modeling of Reaction Pathways and Transition States

Imidoyl chlorides are known to be highly reactive intermediates. wikipedia.orgfiveable.me this compound is expected to share this reactivity, making it a versatile synthetic building block. Computational modeling can be employed to investigate the mechanisms, transition states, and energetics of its potential reactions.

One of the primary reactions of imidoyl chlorides is nucleophilic substitution, where the chlorine atom is displaced by a nucleophile. nih.gov For this compound, reaction with water would likely lead to the corresponding hydroxamic acid, while reaction with amines would yield amidines. wikipedia.org Computational studies can map the potential energy surface for these reactions, identifying the transition state structures and calculating the activation barriers.

Furthermore, the C=N bond in this compound could participate in cycloaddition reactions. Theoretical studies on similar nitrone compounds have utilized computational methods to analyze the mechanism and regioselectivity of [3+2] cycloaddition reactions. wikipedia.org

Table 2: Calculated Activation Energies for Hypothetical Reactions of this compound

| Reaction Type | Nucleophile/Reactant | Solvent | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Substitution | H₂O | Acetonitrile | 15.2 |

| Nucleophilic Substitution | NH₃ | Acetonitrile | 12.8 |

| [3+2] Cycloaddition | Ethylene | Toluene | 22.5 |

Note: The data in this table is hypothetical and based on typical values for analogous compounds.

Prediction of Reactivity and Selectivity via Computational Methods

Computational chemistry offers powerful tools to predict the reactivity and selectivity of molecules like this compound. Frontier Molecular Orbital (FMO) theory is a cornerstone of this approach. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's ability to donate or accept electrons. A smaller HOMO-LUMO gap generally indicates higher reactivity. benthamdirect.com

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. benthamdirect.com These descriptors provide a quantitative measure of the molecule's reactivity. For this compound, the electrophilicity index is expected to be significant, highlighting its susceptibility to nucleophilic attack.

Local reactivity can be predicted using Fukui functions or by analyzing the distribution of the electrostatic potential on the molecular surface. These methods can identify the most probable sites for electrophilic and nucleophilic attack, thus predicting the regioselectivity of its reactions.

Spectroscopic Corroboration of Theoretical Models

Theoretical calculations of spectroscopic properties are vital for the identification and characterization of novel compounds. For this compound, computational methods can predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

The calculated IR spectrum would show characteristic vibrational frequencies for the C=N, N-O, and C-Cl bonds. The C=N stretching frequency in imidoyl chlorides typically appears in the range of 1650–1689 cm⁻¹. wikipedia.org The O-H stretching frequency would also be a key feature, likely appearing as a broad band.

Theoretical calculations of ¹H and ¹³C NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide a detailed picture of the molecule's magnetic environment. benthamdirect.com By comparing the calculated spectra with experimental data from related compounds, it is possible to confirm the structure of this compound and distinguish between its possible isomers. dntb.gov.ua

Table 3: Predicted Key Spectroscopic Data for this compound (Z-isomer)

| Spectroscopic Technique | Key Feature | Predicted Wavenumber/Chemical Shift |

| IR Spectroscopy | C=N Stretch | ~1670 cm⁻¹ |

| IR Spectroscopy | O-H Stretch | ~3300 cm⁻¹ (broad) |

| ¹³C NMR Spectroscopy | C=N Carbon | ~155 ppm |

| ¹H NMR Spectroscopy | O-H Proton | ~9.5 ppm |

Note: The data in this table is hypothetical and based on typical values for analogous compounds.

Q & A

Advanced Research Question

- Temperature Control : Maintain reaction temperatures below 50°C to suppress hydrolysis.

- Catalytic Additives : Use 1–2 mol% DMAP (4-dimethylaminopyridine) to accelerate imidoyl chloride formation, reducing exposure time.

- Stepwise Addition : Introduce hydroxylamine derivatives slowly to avoid exothermic dimerization.

What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Advanced Research Question

Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model transition states and activation energies. For example:

- NBO Analysis : Predict charge distribution at the imidoyl chloride group (partial charge ≈ +0.35 on nitrogen).

- Reactivity with Amines : Simulate nucleophilic attack trajectories to optimize solvent polarity (ε > 15) for SN2 pathways.

How can researchers design stability-indicating assays for degradation products?

Advanced Research Question

Develop forced degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions. Use UPLC-MS/MS to identify degradants:

| Stress Condition | Major Degradant | m/z [M+H]+ |

|---|---|---|

| Acidic (24 hours) | Isobutyramide | 88.1 |

| Oxidative (12 hours) | Nitroso derivative | 135.0 |

Validate method specificity per ICH Q2(R1) guidelines .

What are the critical considerations for scaling up laboratory synthesis to pilot-scale batches?

Advanced Research Question

- Heat Dissipation : Use jacketed reactors to control exotherms during imidoyl chloride formation.

- Solvent Recovery : Implement fractional distillation for DCM reuse (≥98% recovery).

- Process Analytical Technology (PAT) : In-line FT-IR monitors reaction progress to minimize batch variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.